N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole family, a class of heterocyclic systems known for diverse pharmacological activities. The core structure consists of a fused imidazole-thiazole ring system, with a 4-chlorophenyl substituent at position 6 and a methyl-linked 2,4-difluorobenzamide group at position 5 .
Properties
Molecular Formula |
C19H14ClF2N3OS |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-2,4-difluorobenzamide |
InChI |
InChI=1S/C19H14ClF2N3OS/c20-12-3-1-11(2-4-12)17-16(25-7-8-27-19(25)24-17)10-23-18(26)14-6-5-13(21)9-15(14)22/h1-6,9H,7-8,10H2,(H,23,26) |
InChI Key |
LDGFXSXAAASGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide typically involves the condensation of 4-chlorobenzaldehyde with 2-aminothiazole to form an intermediate, which is then reacted with 2,4-difluorobenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H15ClFN3OS
- Molecular Weight : 387.858 g/mol
- IUPAC Name : N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide
The compound's structure features a thiazole ring fused to an imidazole system, which is known for its pharmacological properties. The presence of chlorine and fluorine substituents enhances its biological activity by influencing lipophilicity and binding affinity to target proteins.
Antimicrobial Applications
Research indicates that compounds with similar imidazo[2,1-b]thiazole scaffolds exhibit promising antimicrobial properties. For example, derivatives of thiazole have been shown to possess in vitro activity against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
This compound has been investigated for its anticancer properties. Studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as MCF7 (human breast adenocarcinoma) through mechanisms that may include apoptosis induction and cell cycle arrest. Molecular docking studies suggest that these compounds may bind effectively to specific targets involved in cancer progression.
Study 1: Antimicrobial Activity
A study on synthesized derivatives of thiazole compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazole ring improved efficacy against resistant strains. The compound's ability to penetrate bacterial membranes was hypothesized to be a contributing factor to its effectiveness .
Study 2: Anticancer Efficacy
In another study focused on imidazo[2,1-b]thiazole derivatives, compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells. The study employed assays such as Sulforhodamine B (SRB) for quantifying cell viability post-treatment .
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate against E. coli | High against MCF7 |
| Compound B | Structure B | High against S. aureus | Moderate against HeLa |
| N-{[6-(4-chlorophenyl)-...] | Structure C | High against both Gram+ and Gram- | High against MCF7 |
Mechanism of Action
The mechanism of action of N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide involves the inhibition of specific enzymes and receptors. It targets protein kinases and disrupts cellular signaling pathways, leading to apoptosis in cancer cells . The compound’s molecular structure allows it to interact with DNA and proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs and their substituents:
Key Observations :
- Fluorine vs. Methyl/Methoxy Groups : The 2,4-difluorobenzamide group in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability and membrane permeability compared to methyl or methoxy substituents .
- Chlorophenyl Retention : The 4-chlorophenyl group at position 6 is conserved across analogs, suggesting its role in maintaining π-π stacking interactions with biological targets .
Physical and Spectral Properties
- Melting Points: Analogs with halogenated benzamides (e.g., 5f in : 215–217°C ) exhibit higher melting points than non-halogenated derivatives (e.g., 5d: 108–110°C ). The target compound’s 2,4-difluoro group may lower the melting point slightly compared to chloro analogs due to reduced symmetry.
- Spectroscopic Data :
Biological Activity
N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide is an organic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and potential applications based on recent studies.
Chemical Structure and Properties
The compound features an imidazo[2,1-b][1,3]thiazole core structure, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group and difluorobenzamide enhances its pharmacological profile.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H15ClF2N3OS |
| Molecular Weight | 387.8583 g/mol |
| CAS Number | 946353-66-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of a thiazole derivative with a suitable benzamide under controlled conditions to yield the final product. This process often requires careful optimization to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial membrane potential. For instance:
- Cell Line Testing: The compound demonstrated significant cytotoxicity against human cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin. In particular:
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. Notable findings include:
- Broad-Spectrum Activity: Effective against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.
- Fungal Resistance: Demonstrated activity against drug-resistant Candida strains, outperforming traditional antifungals like fluconazole .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Efficacy: A study indicated that derivatives with similar structures showed significant activity against various cancer cell lines with a focus on structure-activity relationships (SAR) that highlight the importance of specific substituents for enhanced efficacy .
- Antimicrobial Evaluation: Research into thiazole derivatives revealed that compounds featuring the imidazo[2,1-b][1,3]thiazole core exhibited strong antibacterial and antifungal properties. The compound was part of a broader investigation into novel antimicrobial agents targeting resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
